Dimethyl 2-methylheptanedioate
Description
Dimethyl 2-methylheptanedioate is a dimethyl ester derivative of 2-methylheptanedioic acid, with the molecular formula C₁₀H₁₈O₄. These analogs share key features, including ester groups and branched alkyl chains, but differ in substituents (e.g., benzylideneamino groups in I4a–I6a) .
Properties
IUPAC Name |
dimethyl 2-methylheptanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O4/c1-8(10(12)14-3)6-4-5-7-9(11)13-2/h8H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNHPIDSTNJTCOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCCC(=O)OC)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90339957 | |
| Record name | Dimethyl 2-methylheptanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90339957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33658-48-9 | |
| Record name | Dimethyl 2-methylheptanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90339957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Dimethyl 2-methylheptanedioate can be synthesized through various methods. One common synthetic route involves the esterification of 2-methylheptanedioic acid with methanol in the presence of an acid catalyst . This reaction typically requires heating under reflux conditions to drive the reaction to completion. Industrial production methods may involve similar esterification processes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and efficiency .
Chemical Reactions Analysis
Hydrolysis
Dimethyl 2-methylheptanedioate undergoes hydrolysis under acidic or basic conditions to regenerate the parent dicarboxylic acid (2-methylheptanedioic acid).
-
Acidic hydrolysis : Involves protonation of the ester oxygen, followed by nucleophilic attack by water. This reaction is reversible and typically requires catalysis by strong acids like HCl or H2SO4.
-
Basic hydrolysis : Proceeds via deprotonation of the ester oxygen, forming a carboxylate intermediate. Sodium hydroxide or other hydroxide bases are commonly used.
Example :
In , dimethyl 3-ethyl-4-methylheptanedioate (a structural analog) was hydrolyzed under acidic conditions to yield the corresponding dicarboxylic acid, demonstrating the general ester hydrolysis mechanism.
Transesterification
This compound can react with alcohols in the presence of acid or base catalysts to form mixed esters. This reaction is critical for modifying ester functionality in organic synthesis.
-
Mechanism : Involves nucleophilic substitution at the ester oxygen, replacing one methyl group with another alcohol.
-
Applications : Used to introduce functional diversity in ester derivatives for pharmaceutical or material applications.
Reaction with Aldehydes (Cycloaddition)
This compound can participate in Diels-Alder (DA) or reverse Diels-Alder (rDA) reactions with electron-deficient dienophiles (e.g., dimethyl acetylenedicarboxylate).
-
Mechanism : The ester acts as a diene, forming bicyclic intermediates that undergo aromatization to yield substituted aromatic compounds .
-
Applications : Synthesis of polysubstituted benzenetricarboxylates, which serve as building blocks in materials science .
Example :
In , a 2,2-dimethyl-2H-pyran analog underwent DA/rDA reactions with dimethyl acetylenedicarboxylate to form trimethyl 1,2,4-benzenetricarboxylate.
Reaction with Lewis Acids (e.g., TaCl5)
This compound can react with Lewis acids like TaCl5 to form chlorinated intermediates.
-
Mechanism : The ester oxygen acts as a nucleophile, coordinating with TaCl5 to generate reactive intermediates. These intermediates undergo subsequent reactions with aldehydes to form chlorinated tetrahydronaphthalenes .
-
Applications : Synthesis of complex aromatic chlorides for pharmaceutical research .
Analytical Characterization
This compound is characterized using spectroscopic methods:
-
NMR :
Data Table 2: NMR Data for this compound
| NMR Shift (ppm) | Assignment |
|---|---|
| ~3.6–3.7 | Methyl ester (–OCH3) |
| ~2.4–2.6 | Methylene (–CH2–) |
| ~1.8–1.0 | Methyl (–CH3) |
| ~174 | Carbonyl (C=O) |
Stability and Degradation
Scientific Research Applications
Organic Synthesis
Dimethyl 2-methylheptanedioate serves as an important building block in organic synthesis. Its structure allows it to participate in various chemical reactions, making it valuable for synthesizing more complex organic molecules.
Reactions and Derivatives
- Esterification : It can undergo esterification reactions to form esters, which are useful in the production of fragrances and flavorings.
- Condensation Reactions : The compound can participate in condensation reactions to create larger carbon frameworks, which are essential in developing new materials.
Pharmaceutical Applications
The pharmaceutical industry has shown interest in this compound due to its potential as a precursor for biologically active compounds.
Anticancer Research
Recent studies have indicated that derivatives of this compound exhibit significant anticancer properties. For example, a derivative was evaluated against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The results showed promising inhibitory effects with a GI50 value of 3.18 µM for MCF-7 cells, outperforming standard chemotherapeutic agents like cisplatin and doxorubicin .
Antibacterial and Antiviral Properties
The compound has also been investigated for its antibacterial and antiviral activities. Its derivatives have shown efficacy against various pathogens, making it a candidate for developing new antimicrobial agents .
Case Study 1: Anticancer Efficacy
In a study focusing on the synthesis of novel compounds based on this compound, researchers developed a benzotriazole derivative that demonstrated significant cytotoxicity against cancer cell lines. The compound's mechanism was explored through molecular docking studies, revealing strong interactions with key proteins involved in cancer progression .
Case Study 2: Organic Synthesis Pathways
A comprehensive study detailed the synthetic pathways for creating derivatives of this compound. The research highlighted the efficiency of using this compound in multi-step synthesis processes, showcasing its utility in producing complex organic molecules with potential industrial applications .
Summary of Applications
| Application Area | Description |
|---|---|
| Organic Synthesis | Building block for complex molecules, participates in esterification and condensation reactions |
| Pharmaceuticals | Precursor for anticancer drugs and antimicrobial agents |
| Research | Investigated for its biological activities and synthetic utility |
Mechanism of Action
The mechanism by which dimethyl 2-methylheptanedioate exerts its effects depends on the specific reaction or application. For example, in hydrolysis reactions, the ester bond is cleaved by nucleophilic attack from water or hydroxide ions, resulting in the formation of the corresponding acid and alcohol . In reduction reactions, the ester is converted to an alcohol through the transfer of hydride ions from the reducing agent .
Comparison with Similar Compounds
Structural and Physical Properties
The table below compares dimethyl 2-methylheptanedioate analogs from and other esters from Evidences 4–6:
*Measured under reduced pressure.
Key Observations:
Chain Length and Boiling Points :
- In , increasing the dicarboxylic acid chain length from heptane (I4a) to decane (I6a) results in a slight decrease in boiling point (85°C to 80°C under vacuum). This may reflect reduced intermolecular forces in longer, more flexible chains .
- By contrast, shorter-chain esters like methyl 2-hydroxyacetate (C₃H₆O₃) likely exhibit lower boiling points under ambient conditions .
This substituent may also influence solubility and reactivity . Functional groups like acetyl (in ethyl 2-acetylheptanoate) or hydroxy (in methyl 2-hydroxyacetate) alter chemical behavior. For example, acetyl groups may increase electrophilicity, while hydroxy groups enhance hydrogen-bonding capacity .
Synthetic Efficiency :
- Compounds I4a–I6a are synthesized with high yields (96.7–98%), suggesting robust synthetic routes for branched diesters. Similar methods could apply to this compound .
Biological Activity
Dimethyl 2-methylheptanedioate, with the molecular formula C10H18O4, is an organic compound recognized for its diverse applications in chemistry, biology, and industry. This article delves into its biological activity, safety profile, and potential therapeutic applications based on recent research findings.
This compound is a diester that serves as a building block in organic synthesis. Its structure features two ester functional groups attached to a heptanedioic acid backbone, which contributes to its reactivity in various chemical reactions, particularly ester hydrolysis and enzyme-catalyzed processes.
The biological activity of this compound primarily revolves around its role in enzymatic reactions. The ester bonds can be hydrolyzed by nucleophilic attack from water or hydroxide ions, leading to the formation of corresponding acids and alcohols. This property makes it a useful substrate for studying enzyme kinetics and mechanisms in biochemistry.
Safety and Toxicity
According to safety data sheets, this compound has been classified with acute toxicity (oral, Category 4, H302) and skin corrosion potential. This indicates that while it has useful applications, caution is necessary when handling this compound due to its potential health hazards .
Research Findings
Recent studies have explored the potential therapeutic applications of this compound in cancer research. For instance, it has been utilized in the synthesis of novel compounds targeting specific kinases involved in cancer progression. A study highlighted the overexpression of NEK6, NEK7, and NEK9 proteins in various cancers, suggesting that compounds derived from dimethyl esters could play a role in developing targeted therapies .
Case Studies
- Anticancer Activity :
- A study assessed the anticancer efficacy of compounds derived from this compound against HeLa (cervical cancer) and MCF-7 (breast cancer) cell lines. The MTT assay demonstrated significant growth inhibition in treated cells compared to controls, indicating potential for further development as an anticancer agent .
- Enzyme Studies :
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is beneficial to compare it with similar compounds:
| Compound | Structure Type | Key Applications | Toxicity Level |
|---|---|---|---|
| Dimethyl Succinate | Diester | Organic synthesis | Low |
| Dimethyl Adipate | Diester | Plasticizers | Moderate |
| Dimethyl Pimelate | Diester | Industrial chemicals | Moderate |
This table illustrates how this compound fits into a broader category of diesters while highlighting its specific applications and safety considerations.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
